molecular formula C30H30N2O7 B11084429 ethyl 4-[5-(3,4-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

ethyl 4-[5-(3,4-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11084429
M. Wt: 530.6 g/mol
InChI Key: NYVMXVVWAPMGBG-UHFFFAOYSA-N
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Description

ETHYL 4-{5-(3,4-DIMETHOXYPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE: is a complex organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{5-(3,4-DIMETHOXYPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl and ethoxycarbonyl groups through nucleophilic substitution reactions.

    Coupling Reactions: The final step may involve coupling the pyrrole derivative with benzoic acid or its derivatives under specific conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Various substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-{5-(3,4-DIMETHOXYPHENYL)-3-[4-(METHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE
  • ETHYL 4-{5-(3,4-DIMETHOXYPHENYL)-3-[4-(CARBOXY)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE

Uniqueness

The uniqueness of ETHYL 4-{5-(3,4-DIMETHOXYPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C30H30N2O7

Molecular Weight

530.6 g/mol

IUPAC Name

ethyl 4-[[2-(3,4-dimethoxyphenyl)-1-(4-ethoxycarbonylphenyl)-5-oxo-2H-pyrrol-4-yl]amino]benzoate

InChI

InChI=1S/C30H30N2O7/c1-5-38-29(34)19-7-12-22(13-8-19)31-24-18-25(21-11-16-26(36-3)27(17-21)37-4)32(28(24)33)23-14-9-20(10-15-23)30(35)39-6-2/h7-18,25,31H,5-6H2,1-4H3

InChI Key

NYVMXVVWAPMGBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)C(=O)OCC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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